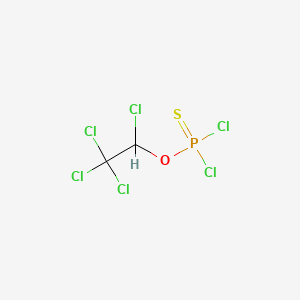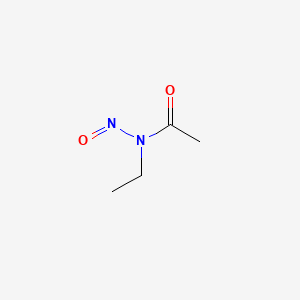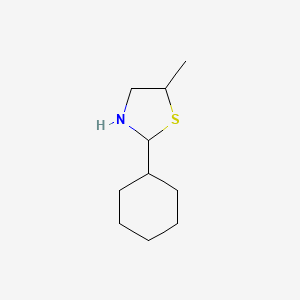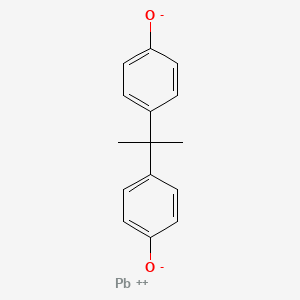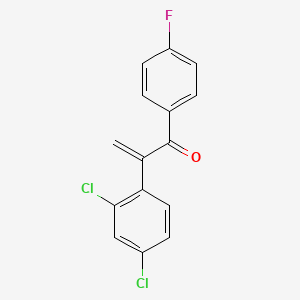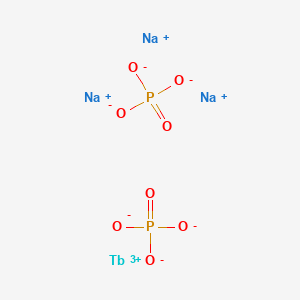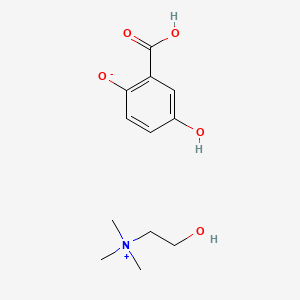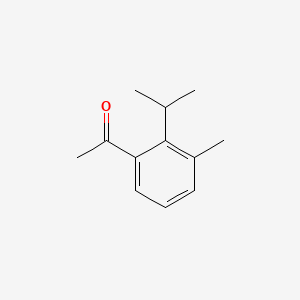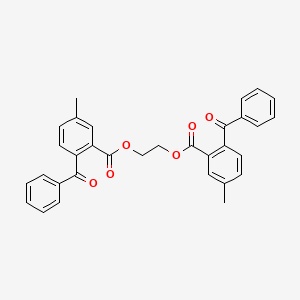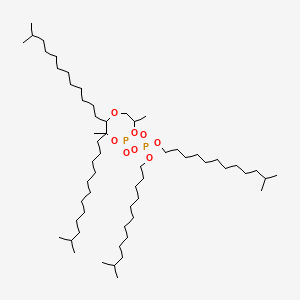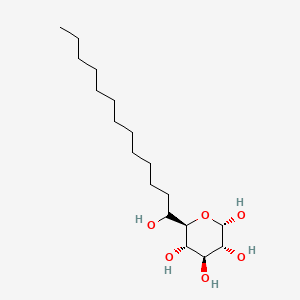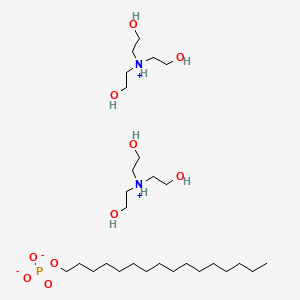![molecular formula C10H16O3 B12662398 (3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione CAS No. 92526-26-6](/img/structure/B12662398.png)
(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione is a chemical compound that belongs to the class of oxolane derivatives This compound features a unique structure with an oxolane ring substituted with a hexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hexan-3-ol with oxalic acid in the presence of a dehydrating agent can yield the desired oxolane derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or bases can be employed to facilitate the cyclization reaction. The use of advanced purification techniques like distillation and chromatography ensures the isolation of the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxolane ring into more saturated derivatives.
Substitution: The hexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxolane derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione exerts its effects involves interactions with specific molecular targets. The oxolane ring can interact with enzymes and receptors, modulating their activity. The hexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-oxolane-3-carbonitrile: Shares the oxolane ring structure but has a nitrile group instead of a hexyl group.
Oxa-spirocycles: Compounds with spirocyclic structures incorporating an oxygen atom.
Uniqueness
(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
92526-26-6 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione |
InChI |
InChI=1S/C10H16O3/c1-3-5-7(4-2)8-6-9(11)13-10(8)12/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Clave InChI |
MNNDPZPOEAWHCE-SFYZADRCSA-N |
SMILES isomérico |
CCC[C@@H](CC)[C@@H]1CC(=O)OC1=O |
SMILES canónico |
CCCC(CC)C1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


